
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multi-step chemical reactions:
Formation of Intermediate Compounds: : The process typically begins with the formation of intermediate compounds, which involves nucleophilic aromatic substitution reactions.
Cyclization: : The next step involves cyclization reactions to form the tetrahydroquinoline core.
Sulfonation: : Sulfonation is carried out to introduce the propylsulfonyl group.
Final Assembly: : The final step involves coupling the fluoro-methoxy benzenesulfonamide fragment with the tetrahydroquinoline intermediate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow processes and optimized reaction conditions to ensure high yield and purity. This includes:
Optimized Catalysts: : Use of optimized catalysts to accelerate the reaction rate.
Temperature and Pressure Control: : Precise control of temperature and pressure to maintain reaction consistency.
Purification: : Advanced purification techniques like recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: : Oxidative reactions to study its metabolic stability and degradation products.
Reduction: : Reduction reactions to explore its structural flexibility and potential prodrugs.
Substitution: : Nucleophilic and electrophilic substitution reactions to modify functional groups and explore analogues.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Conditions vary depending on the substituent, typically using bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products Formed
The products from these reactions are typically structural analogues or derivatives that retain the core pharmacophore but exhibit varied pharmacokinetic and pharmacodynamic properties.
科学的研究の応用
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily investigated for:
Chemistry: : Studying its reactivity and stability under various conditions to develop new synthetic methodologies.
Biology: : Evaluating its interaction with biological macromolecules like enzymes and receptors.
Medicine: : Assessing its potential as a therapeutic agent for various diseases, including its efficacy, toxicity, and pharmacokinetics.
Industry: : Exploring its use as a building block in the synthesis of more complex organic compounds.
作用機序
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It typically targets specific enzymes or receptors, modulating their activity.
Pathways Involved: : The pathways include signal transduction cascades, influencing cellular processes like proliferation, apoptosis, or inflammation.
類似化合物との比較
When compared to other compounds with similar structures:
Differences: : The presence of the fluoro-methoxy and propylsulfonyl groups imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Similar Compounds: : Similar compounds include other sulfonamide derivatives and tetrahydroquinoline analogues, which are studied for their pharmacological profiles.
Conclusion
3-fluoro-4-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its intricate structure and potential applications in various scientific fields. Its synthesis, reactivity, and biological implications make it a compound of significant interest in ongoing research and industrial applications.
特性
IUPAC Name |
3-fluoro-4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-12-15(6-8-18(14)22)21-29(25,26)16-7-9-19(27-2)17(20)13-16/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCKRYNNHLKBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

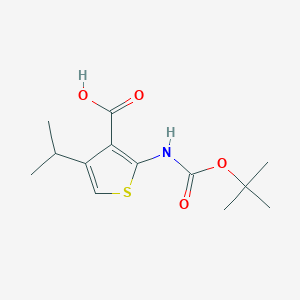
![methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2461892.png)
![3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide](/img/structure/B2461893.png)
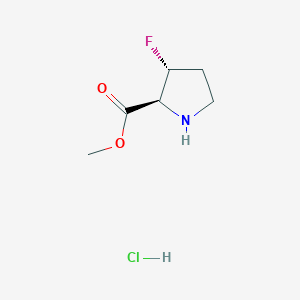
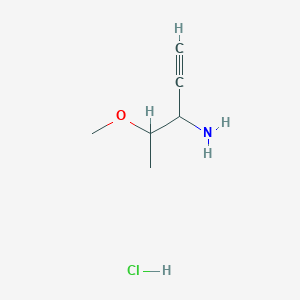

![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)

![4-benzoyl-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2461904.png)
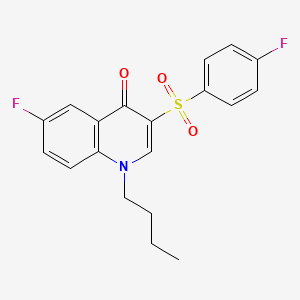
![1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2461906.png)
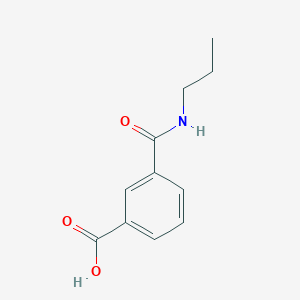
![4-bromo-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
